molecular formula C14H15N3O4 B3006388 methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 879773-55-4

methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B3006388
CAS No.: 879773-55-4
M. Wt: 289.291
InChI Key: GNQSONRTGCRWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 4-formylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then esterified to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve advanced techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, Grignard reagents, and strong acids or bases for hydrolysis. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of both the nitro-substituted pyrazole ring and the benzoate ester group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-13(17(19)20)10(2)16(15-9)8-11-4-6-12(7-5-11)14(18)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQSONRTGCRWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.